molecular formula C18H17ClN2O5 B4386835 5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE

5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE

Cat. No.: B4386835
M. Wt: 376.8 g/mol
InChI Key: CJMRFACOHICWQK-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an acetylamino group, a chloro substituent, a benzodioxin moiety, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxin Moiety: The synthesis begins with the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Acetylamino Group: The next step involves the acetylation of an amine group. This can be done by reacting the amine with acetic anhydride or acetyl chloride.

    Methoxylation: The methoxy group can be introduced by reacting the compound with methanol in the presence of a base.

    Amide Formation: Finally, the benzodioxin moiety is coupled with the acetylamino-chloro-methoxybenzene through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or electrophiles like sulfuryl chloride (SO2Cl2) can be employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving acetylation and chlorination.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique properties may make it useful in the development of new materials with specific chemical or physical characteristics.

Mechanism of Action

The mechanism by which 5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or activating their function. The acetylamino group can participate in hydrogen bonding, while the chloro and methoxy groups can influence the compound’s lipophilicity and electronic properties.

Comparison with Similar Compounds

Similar compounds include other benzodioxin derivatives and acetylamino-chloro-methoxybenzamides. Compared to these compounds, 5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE may offer unique advantages in terms of its specific functional groups and their arrangement, which can influence its reactivity and interactions with biological targets.

List of Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
  • N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide

Properties

IUPAC Name

4-acetamido-5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c1-10(22)20-14-9-16(24-2)12(8-13(14)19)18(23)21-11-3-4-15-17(7-11)26-6-5-25-15/h3-4,7-9H,5-6H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMRFACOHICWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC3=C(C=C2)OCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE
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5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE
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5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE
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5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE
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5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE
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5-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE

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